N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
“N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide” is a chemical compound. It is a derivative of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide .
Synthesis Analysis
The synthesis of similar compounds starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Scientific Research Applications
Anticonvulsant Activity
N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide and related compounds have been explored for their potential in anticonvulsant activities. A study by Aktürk et al. (2002) focused on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, including those with chloro substituents, and found significant anticonvulsant effects against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, Pabuccuoglu, 2002).
Antimicrobial and Antifungal Effects
Several studies have investigated the antimicrobial and antifungal properties of compounds structurally related to this compound. For instance, Kaplancıklı et al. (2013) synthesized 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives with notable antifungal activities against various fungi species (Kaplancıklı, Altıntop, Turan-Zitouni, Özdemir, Demirel, Abu Mohsen, Hussein, 2013).
Antitumor and Anticancer Properties
The potential antitumor and anticancer activities of compounds similar to this compound have been explored in various studies. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, Demirayak, 2015).
Herbicide Applications
The compound's structural relatives have been used as herbicides. For example, Weisshaar and Böger (1989) investigated chloroacetamides as herbicides effective against various weeds in agricultural crops (Weisshaar, Böger, 1989).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-29-19-9-7-16(8-10-19)21-13-25-23(27(21)14-20-6-3-11-30-20)31-15-22(28)26-18-5-2-4-17(24)12-18/h2-13H,14-15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJZUDIIHBCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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